[18F]ML-10 vs. [99mTc]HYNIC-Annexin V: Comparative Uptake in Chemotherapy-Induced Apoptosis In Vitro
In a direct, systematic comparison using etoposide-treated murine lymphoma EL-4 cells, [18F]ML-10 failed to demonstrate a significant change in cell-associated radioactivity, unlike the annexin V-based agent. Specifically, [18F]ML-10 showed uptake of 0.10±0.04 %ID/mg in vehicle vs. 0.12±0.05 %ID/mg in etoposide-treated cells, whereas [99mTc]HYNIC-Annexin V increased from 7±2 %ID/mg to 173±15 %ID/mg—a 24-fold difference [1]. The authors concluded that '[18F]ML-10 uptake did not correlate with % apoptosis (R2=0.029)' under these conditions, contrasting sharply with [99mTc]HYNIC-Annexin V (R2=0.989) [1].
| Evidence Dimension | Cell-associated radioactivity uptake in etoposide-treated vs. vehicle-treated cells |
|---|---|
| Target Compound Data | [18F]ML-10: 0.10±0.04 (vehicle) vs. 0.12±0.05 (treated) %ID/mg; R2=0.029 |
| Comparator Or Baseline | [99mTc]HYNIC-Annexin V: 7±2 (vehicle) vs. 173±15 (treated) %ID/mg; R2=0.989 |
| Quantified Difference | No significant change for [18F]ML-10 vs. 24-fold increase for the comparator; R2 difference of 0.960 |
| Conditions | Murine lymphoma EL-4 cells treated with 15 µM etoposide for 18h; 1h radiotracer incubation; n=3 independent experiments |
Why This Matters
This data is critical for researchers selecting an apoptosis tracer for *in vitro* validation in certain cancer cell lines; [18F]ML-10 may be unsuitable for models where annexin V-based agents provide a robust, quantifiable signal.
- [1] Witney T, Hoehne A, Ilovich O, et al. Detection of tumor cell apoptosis by PET: Comparison of [18F]C-SNAT, [99mTc]HYNIC-Annexin V and [18F]ML-10. J Nucl Med. 2014;55(supplement 1):1377. View Source
